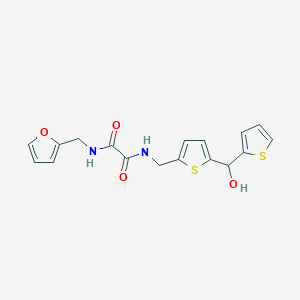

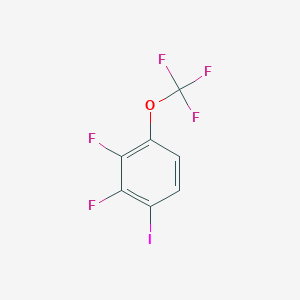

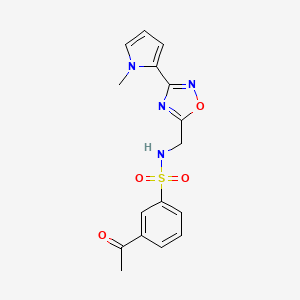

![molecular formula C24H22N6O4 B2541878 N-{6-[(4-氟苯基)磺酰]-1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基}-3,4-二甲氧基苯甲酰胺 CAS No. 1215737-18-0](/img/structure/B2541878.png)

N-{6-[(4-氟苯基)磺酰]-1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基}-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of benzimidazole with potential antitumor properties. Benzimidazole derivatives are known for their wide range of biological activities, including antitumor effects. The structure of the compound suggests that it may interact with various biological targets, potentially inhibiting the growth of cancer cells.

Synthesis Analysis

The synthesis of related benzimidazole compounds involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This method could potentially be adapted for the synthesis of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide by incorporating the appropriate sulfonyl chloride and dimethoxybenzamide components.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their antitumor activity. The presence of a sulfonyl group attached to the fluorophenyl ring and the dimethoxybenzamide moiety suggests that the compound could have significant biological activity due to the potential for strong interactions with biological targets .

Chemical Reactions Analysis

The sulfonylation of benzimidazole derivatives is a key reaction in the development of compounds with antitumor activity. The use of visible-light-driven sulfonylation/cyclization has been shown to be an effective method for introducing sulfonyl groups into the benzimidazole framework, which could be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide are not detailed in the provided papers, related compounds exhibit potent antiproliferative activity, particularly against lung, colon, and breast cancer cell lines . The fluorinated 2-arylbenzothiazole core, similar to the benzimidazole core, is associated with selective inhibitory activity, which could be indicative of the properties of the compound .

科学研究应用

抗氧化和抗自由基活性

与N-{6-[(4-氟苯基)磺酰]-1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基}-3,4-二甲氧基苯甲酰胺结构相似的化合物表现出显著的抗氧化活性。一项研究发现,具有类似结构的2-(联苯基-4-基)咪唑并[1,2-a]苯并咪唑衍生物在体外显示出潜在的抗氧化剂作用。这些化合物有效地抑制了脂质过氧化并清除了ABTS自由基阳离子,表明它们在对抗与氧化应激相关的疾病中的应用 (Spasov等,2022)。

酶抑制用于疾病治疗

对类似化学结构的研究显示了酶抑制的潜力,这对于开发治疗各种疾病至关重要。一项关于含苯二氧杂环丙烷和乙酰胺基团的磺胺类化合物的研究显示,它们对α-葡萄糖苷酶和乙酰胆碱酯酶有显著的抑制活性,这对于治疗糖尿病和阿尔茨海默病至关重要。这表明具有类似结构的化合物可能被开发成针对这些酶的治疗药物 (Abbasi et al., 2019)。

抗癌潜力

N-{6-[(4-氟苯基)磺酰]-1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基}-3,4-二甲氧基苯甲酰胺的结构表明具有潜在的抗癌特性。一种吲哚噻嗪衍生物在黑色素瘤细胞系上表现出显著的促凋亡活性,表明具有类似分子结构的化合物可能在癌症治疗中具有应用价值。这支持探索这类化合物作为新型抗癌药物的可能性,特别是因其在诱导癌细胞凋亡方面的作用 (Yılmaz等,2015)。

抗菌应用

与N-{6-[(4-氟苯基)磺酰]-1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基}-3,4-二甲氧基苯甲酰胺结构相关的化合物显示出有希望的抗菌活性。对N-取代磺胺类化合物的研究表明,它们对革兰氏阳性和革兰氏阴性细菌菌株都具有强效的抗菌作用。这表明基于这种化学结构开发新的抗菌剂的潜力,以解决由于耐药性增加而迫切需要新型抗生素的问题 (Abbasi et al., 2016)。

抗炎活性

对N-取代苯甲酰胺衍生物的探索发现了具有显著抗炎活性的化合物。这突显了类似N-{6-[(4-氟苯基)磺酰]-1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基}-3,4-二甲氧基苯甲酰胺的化合物在治疗炎症性疾病中的潜在治疗应用。具有特定取代基的衍生物已显示出在减轻炎症方面的功效,表明开发新的抗炎药物的途径 (Sunder & Maleraju, 2013)。

作用机制

Target of action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of action

The mode of action of such compounds often involves interactions with specific target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

属性

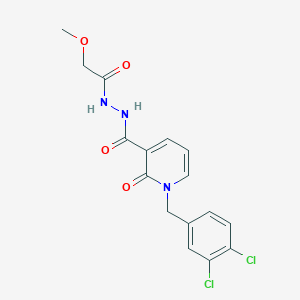

IUPAC Name |

2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O4/c1-4-33-19-11-9-17(13-20(19)32-3)23-25-22(34-28-23)14-29-24(31)30-21(27-29)12-10-18(26-30)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTRIPIBWUJBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

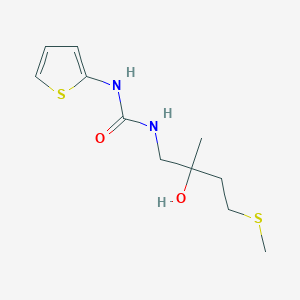

![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

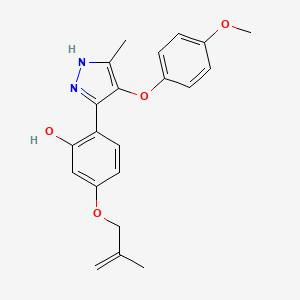

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

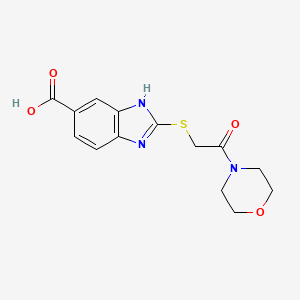

![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)